molecular formula C10H9ClFN3O B2994156 {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1248356-52-6

{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B2994156
CAS No.: 1248356-52-6
M. Wt: 241.65
InChI Key: IWDBMQRZBHKSRL-UHFFFAOYSA-N
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Description

{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a chlorofluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2-chloro-4-fluorobenzyl chloride reacts with the triazole intermediate.

    Addition of the Methanol Group: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a reduction reaction using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-chloro-4-fluorophenyl)methyl]piperazine}
  • {1-[(2-chloro-4-fluorophenyl)methyl]piperidine}
  • {1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

Uniqueness

{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBMQRZBHKSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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